molecular formula C11H16ClN3O B4674239 4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide

4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B4674239
M. Wt: 241.72 g/mol
InChI Key: XGMOFTWOFLXPOW-UHFFFAOYSA-N
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Description

4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide, also known as CP 945,598, is a synthetic compound that belongs to the class of pyrazole carboxamides. It is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1), which is primarily expressed in the central nervous system. CP 945,598 has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and addiction.

Mechanism of Action

4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 acts as a competitive antagonist of CB1 receptors, which are primarily located in the central nervous system. CB1 receptors are involved in the regulation of appetite, energy metabolism, and reward pathways, among other functions. By blocking the activation of CB1 receptors by endogenous and exogenous cannabinoids, 4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 can modulate these physiological processes.
Biochemical and Physiological Effects
4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 has been shown to have a number of biochemical and physiological effects, including the inhibition of food intake and body weight gain in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in obese and diabetic mice. In addition, 4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, in animal models of addiction.

Advantages and Limitations for Lab Experiments

4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 has several advantages as a tool for scientific research, including its high selectivity and potency as a CB1 receptor antagonist. It is also relatively stable and easy to synthesize in large quantities. However, one limitation of 4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 and related compounds. One area of interest is the development of more potent and selective CB1 receptor antagonists for use in the treatment of obesity and metabolic disorders. Another area of interest is the investigation of the effects of CB1 receptor antagonists on other physiological processes, such as pain perception and inflammation. Additionally, there is ongoing research into the potential use of CB1 receptor antagonists in the treatment of addiction and other psychiatric disorders.

Scientific Research Applications

4-chloro-N-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide 945,598 has been used in various scientific studies to investigate the role of the endocannabinoid system in physiological processes and disease states. It has been shown to effectively block the effects of exogenous cannabinoids, such as THC, on CB1 receptors in both in vitro and in vivo models. This has led to the identification of CB1 receptors as potential targets for the treatment of obesity, metabolic disorders, and addiction.

properties

IUPAC Name

4-chloro-N-cyclopentyl-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-2-15-7-9(12)10(14-15)11(16)13-8-5-3-4-6-8/h7-8H,2-6H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMOFTWOFLXPOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N~3~-cyclopentyl-1-ethyl-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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